

An In-depth Technical Guide to C.I. Basic Red 24

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Basic red 24*

Cat. No.: *B1629531*

[Get Quote](#)

An Overview of a Prominent Cationic Azo Dye

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and analysis of **C.I. Basic Red 24**. The information is intended for researchers, scientists, and drug development professionals, presenting available data in a structured format, including detailed experimental outlines where possible, and visualizations to clarify key processes.

Introduction and Historical Context

C.I. Basic Red 24, also known by its Colour Index Number 11088 and CAS Number 37216-10-7, is a synthetic cationic dye belonging to the single azo class.^[1] Its development is closely tied to the rise of synthetic fibers, particularly acrylics, in the mid-20th century. Cationic dyes were specifically engineered to exhibit strong affinity and good fastness properties on these new materials.

While the precise date of discovery and the individual scientists involved are not readily available in public records, historical context points towards its origin within the German chemical industry. The commercial name "Astrazon Red 5BL" strongly links its development to Bayer AG, a company at the forefront of synthetic dye innovation.^{[1][2]} Bayer, founded in 1863 as a dyestuffs factory, was a pioneer in developing new dye classes to meet the demands of the evolving textile industry.^[2] The "Astrazon" line of dyes was specifically marketed for dyeing polyacrylonitrile fibers.

Physicochemical Properties

C.I. Basic Red 24 is characterized as a dark blue-light red powder.[\[1\]](#) It is soluble in water, forming a blue-red solution.[\[1\]](#) When dissolved in strong sulfuric acid, it appears scarlet, which dilutes to a peach color.[\[1\]](#)

Table 1: Chemical and Physical Properties of **C.I. Basic Red 24**

Property	Value	Reference(s)
C.I. Name	Basic Red 24	[1]
C.I. Number	11088	[1]
CAS Number	37216-10-7	[1]
Molecular Formula	C ₂₁ H ₂₈ N ₆ O ₆ S	[1]
Molecular Weight	492.55 g/mol	[1]
Chemical Class	Single Azo	[1]
Appearance	Dark blue light red powder	[1]
Solubility in Water	Soluble (forms a blu-ray red solution)	[1]

Synthesis

The synthesis of **C.I. Basic Red 24** is a classic example of azo dye chemistry, involving two primary stages: diazotization and azo coupling.

Core Synthesis Pathway

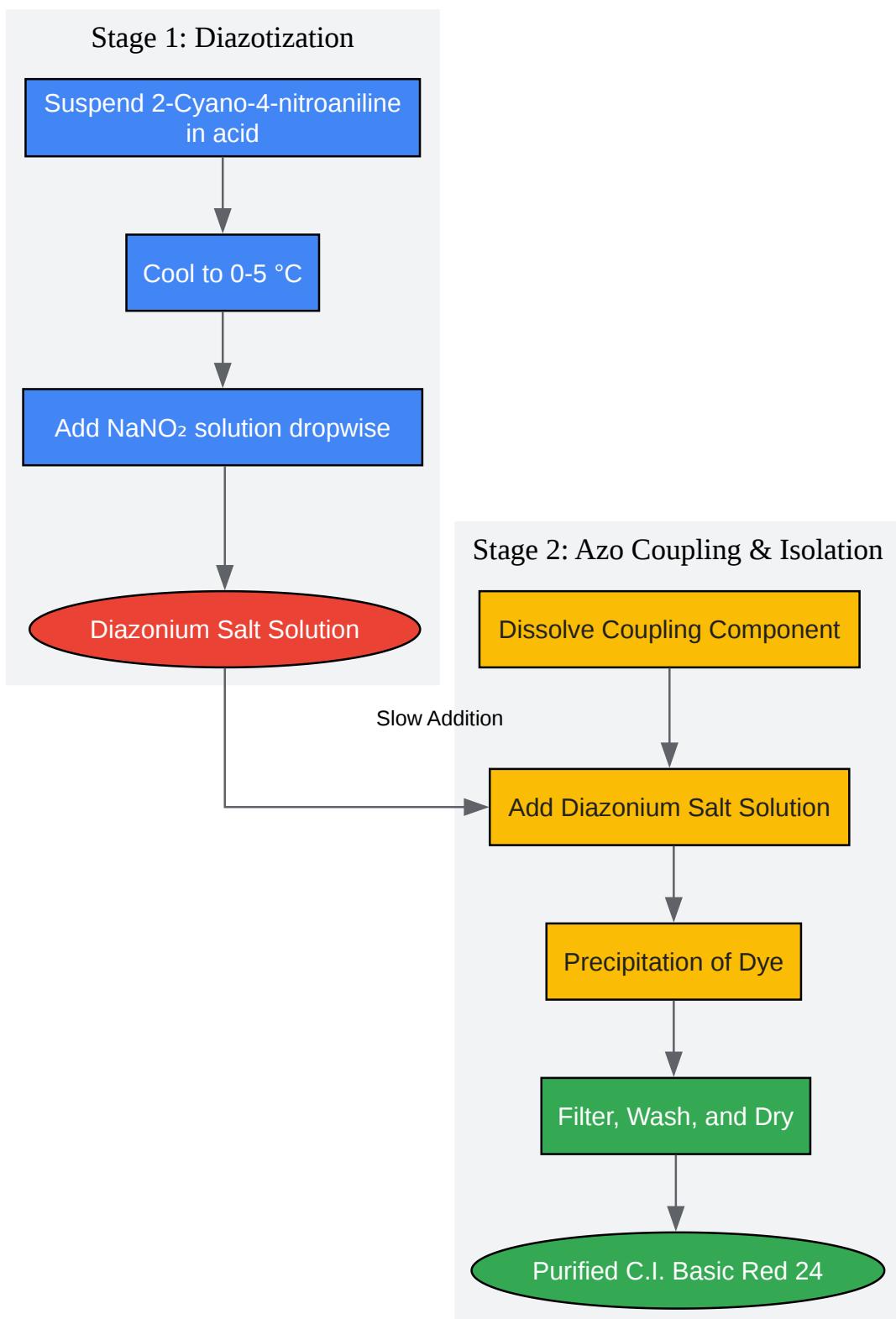
The manufacturing process involves the diazotization of 2-cyano-4-nitroaniline, which is then coupled with (N-ethylanilinoethyl)trimethylammonium methyl sulfate.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **C.I. Basic Red 24**.

Experimental Protocols

While a detailed, publicly available, step-by-step protocol for the industrial synthesis of **C.I. Basic Red 24** is scarce, the following outlines the general laboratory procedures for the key reaction steps.


Stage 1: Diazotization of 2-Cyano-4-nitroaniline

- Preparation: 2-Cyano-4-nitroaniline is suspended in a cooled, aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid).
- Diazotizing Agent Addition: A solution of sodium nitrite (NaNO_2) is added dropwise to the suspension while maintaining a low temperature (typically $0-5$ °C) to form the diazonium salt. The reaction is kept cold to prevent the unstable diazonium salt from decomposing.
- Completion Monitoring: The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

Stage 2: Azo Coupling

- Coupling Component Solution: The coupling component, (N-ethylanilinoethyl)trimethylammonium methyl sulfate, is dissolved in an appropriate solvent, and the pH is adjusted to facilitate the coupling reaction.
- Coupling Reaction: The cold diazonium salt solution is slowly added to the coupling component solution with vigorous stirring. The temperature is maintained at a low level.

- Product Isolation: The resulting **C.I. Basic Red 24** dye precipitates from the solution and is then isolated by filtration.
- Purification: The crude dye is washed to remove unreacted starting materials and byproducts, and then dried.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **C.I. Basic Red 24**.

Analytical Methods

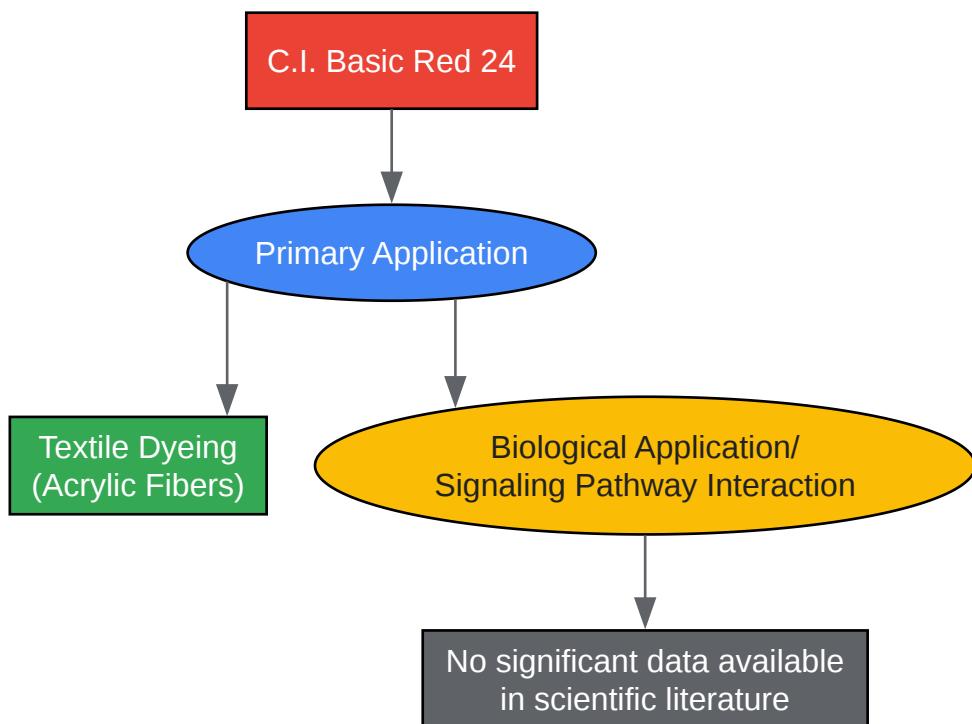
The characterization and quality control of **C.I. Basic Red 24** would typically involve a combination of chromatographic and spectroscopic techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of dyes and separating them from any isomers or impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier) would likely be employed.
- UV-Visible Spectroscopy: This technique is used to determine the maximum absorbance wavelength (λ_{max}) of the dye, which is a key characteristic of its color.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the dye molecule, confirming its chemical structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would provide detailed information about the molecular structure of the dye.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the dye and can provide information about its fragmentation pattern, further confirming its identity.

Applications and Fastness Properties

The primary application of **C.I. Basic Red 24** is in the dyeing and printing of acrylic and diacetate fibers.^[1] It exhibits good colorfastness properties, as detailed in the table below.

Table 2: Fastness Properties of **C.I. Basic Red 24**


Fastness Test	Fading	Staining	Reference
Light Fastness (ISO)	6	-	[1]
Perspiration Fastness	5	5	[1]
Ironing Fastness	5	5	[1]
Soaping	5	5	[1]

(Ratings are on a scale of 1 to 8 for light fastness and 1 to 5 for other tests, where a higher number indicates better fastness.)

Biological Interactions and Signaling Pathways

A thorough review of available scientific literature reveals a significant lack of data regarding any specific biological interactions or involvement in signaling pathways for **C.I. Basic Red 24**. Its primary and seemingly exclusive application is in the textile industry. Unlike other dyes, even within the "Basic Red" classification (such as Basic Red 5, also known as Neutral Red, which is used as a biological stain), there is no evidence to suggest that **C.I. Basic Red 24** is used in biological research or has been the subject of significant toxicological or pharmacological studies.

Therefore, for professionals in drug development, it is crucial to note that **C.I. Basic Red 24** is not a tool for biological investigation and its toxicological profile is not well-characterized in the public domain. Any potential for biological activity, either intended or unintended, would require *de novo* investigation.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **C.I. Basic Red 24** applications.

Conclusion

C.I. Basic Red 24 is a historically significant cationic azo dye, likely developed by Bayer in the mid-20th century for the burgeoning synthetic fiber market. Its synthesis follows established principles of diazotization and azo coupling. While its application in the textile industry is well-documented, there is a notable absence of information regarding its biological effects, interactions with signaling pathways, or use in biomedical research. This lack of data is a critical consideration for any potential application outside of its established industrial use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviety.com [worlddyeviety.com]
- 2. bayer.com [bayer.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to C.I. Basic Red 24]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1629531#discovery-and-history-of-c-i-basic-red-24>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com